molecular formula C9H12N4S2 B2962518 5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine CAS No. 881040-38-6

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2962518
CAS No.: 881040-38-6
M. Wt: 240.34
InChI Key: KLGUDWGMSHYYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propyl-linked 5-aminothiophene moiety. This structural motif combines the electron-rich thiophene ring with the bioactivity-associated 1,3,4-thiadiazole system, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

5-[3-(5-aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S2/c10-7-5-4-6(14-7)2-1-3-8-12-13-9(11)15-8/h4-5H,1-3,10H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGUDWGMSHYYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)N)CCCC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate thiophene and thiadiazole precursors. One common method involves the reaction of 5-aminothiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 5-aminothiophene-propyl chain distinguishes it from simpler aryl (e.g., phenyl, methylphenyl) or alkyl-substituted analogs.
  • Molecular Weight : The target compound (265.35 g/mol) is heavier than unsubstituted analogs like 5-phenyl-1,3,4-thiadiazol-2-amine (177.22 g/mol) but lighter than derivatives with bulky aromatic groups (e.g., ~515 g/mol in ).

Comparison with Analog Syntheses :

  • 5-Phenyl Derivatives : Synthesized via cyclization of benzoic acid derivatives with thiosemicarbazide, yielding 80–92% efficiency .
  • Fluorophenyl Derivatives : Similar methods but require fluorinated starting materials, with yields ~65–90% .

Structural-Activity Relationships :

  • Electron-Donating Groups: The 5-aminothiophene moiety may enhance solubility and target binding via hydrogen bonding.
  • Alkyl Chains : Propyl linkers could improve pharmacokinetic properties by balancing hydrophobicity and flexibility .

Physicochemical and Crystallographic Data

  • Crystal Structure : The target compound’s analog () exhibits dihedral angles of 54.28° and 76.56° between thiadiazole and benzene rings, stabilized by N–H⋯N hydrogen bonding. This contrasts with planar conformations in simpler aryl-substituted thiadiazoles .
  • Solubility : The amine group in the target compound likely increases aqueous solubility compared to hydrophobic derivatives like 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine .

Biological Activity

5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles, which are known for their versatile biological activities. Thiadiazoles have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific structure of this compound contributes to its biological activity through interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds containing the thiadiazole moiety showed activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. For instance, a related compound was effective at low concentrations against Bacillus cereus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound StructureBacterial Strains TestedMIC (µg/ml)Activity Level
R=4-CH3 C6H4Staphylococcus aureus10High
R=4-Cl C6H4Escherichia coli15Moderate
R=C6H5Bacillus cereus20Moderate

2. Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain thiadiazole compounds exhibited cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiadiazole Derivative AHepG20.5Apoptosis induction
Thiadiazole Derivative BPC120.8Cell cycle arrest

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazoles has also been documented. Compounds similar to this compound have shown significant inhibition of inflammatory markers in vitro and in vivo models .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiadiazole derivatives, one compound demonstrated an MIC value of 10 µg/ml against Staphylococcus aureus, indicating potent antimicrobial activity. The structure-activity relationship suggested that the presence of specific substituents on the thiadiazole ring enhances activity.

Case Study 2: Anticancer Screening

Another investigation evaluated the anticancer effects of a series of thiadiazole derivatives on multiple cancer cell lines. The most promising compound exhibited an IC50 value of 0.5 µM against HepG2 cells, highlighting its potential as a lead compound for further development.

Q & A

Q. What are the common synthetic routes for 5-[3-(5-Aminothiophen-2-yl)propyl]-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclization reactions using thiosemicarbazide derivatives and carboxylic acids under reflux conditions. For example, POCl₃-mediated condensation of 4-phenyl butyric acid with N-phenylthiosemicarbazide at 90°C yields structurally similar 1,3,4-thiadiazoles . Adjusting pH to 8–9 with ammonia precipitates the product, followed by recrystallization from DMSO/water mixtures. Alternative routes may use pyridinecarboxylic acid and thiosemicarbazide in ethanol or acetone for crystallization .

Q. How is the compound characterized for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and supramolecular interactions. For instance, dihedral angles between thiadiazole and aromatic rings (e.g., 18.2° vs. 30.3° in two molecules of a related compound) highlight conformational flexibility . Hydrogen bonding networks (N–H···N) and π-π stacking are analyzed to predict stability and reactivity . IR and NMR spectroscopy complement structural validation by confirming functional groups and substituent positions .

Advanced Research Questions

Q. What computational methods are used to predict biological activity and reaction pathways?

Quantum chemical calculations (e.g., DFT) and molecular docking are employed to study binding affinities to biological targets. For example, molecular docking of analogous 1,3,4-thiadiazoles with pyridine moieties has revealed interactions with enzyme active sites, guiding structure-activity relationship (SAR) studies . Reaction path search algorithms optimize synthetic conditions by narrowing down experimental parameters, reducing trial-and-error approaches .

Q. How do structural modifications influence biological activity?

Substituent effects on the thiadiazole and aminothiophene rings can alter bioactivity. For example:

  • Electron-withdrawing groups (e.g., nitro, halogens) enhance antimicrobial potency by increasing electrophilicity .
  • Hydrogen bonding capacity (e.g., NH₂ groups) improves solubility and target engagement .
    A comparative table for related compounds is shown below:
SubstituentBiological Activity (IC₅₀/µM)Key InteractionReference
5-Nitrothiazole12.3 (Antifungal)H-bond with CYP51
4-Pyridyl45.8 (Anticancer)π-π stacking
2-Methylphenyl89.5 (Insecticidal)Hydrophobic

Q. How can contradictory biological data across studies be resolved?

Discrepancies in activity may arise from differences in assay conditions (e.g., pH, solvent) or cellular models. For example:

  • Solvent effects : DMSO/water mixtures vs. ethanol can alter compound aggregation .
  • Cell line variability : Cancer cell lines with differing expression levels of target proteins (e.g., kinases) may yield divergent IC₅₀ values .
    Standardizing assay protocols and validating results across multiple models (e.g., 2D vs. 3D cell cultures) are recommended .

Q. What experimental strategies optimize yield in large-scale synthesis?

Process parameters such as:

  • Reagent stoichiometry : Excess POCl₃ (3 mol) improves cyclization efficiency .
  • Temperature control : Reflux at 90°C minimizes side reactions .
  • Crystallization solvents : Ethanol or acetone/water mixtures enhance purity .
    Advanced techniques like membrane separation or flow chemistry may further improve scalability .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) during synthesis due to corrosive reagents (POCl₃) .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., R factor < 0.04) to ensure structural accuracy .
  • Ethical Compliance : Dispose of chemical waste via certified facilities to avoid environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.